4,4'-Dihydroxyazobenzene

Description

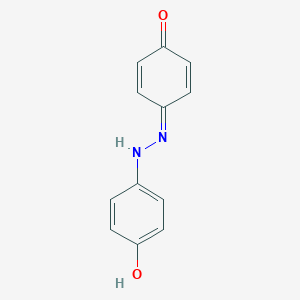

Structure

3D Structure

Propriétés

IUPAC Name |

4-[(4-hydroxyphenyl)diazenyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-11-5-1-9(2-6-11)13-14-10-3-7-12(16)8-4-10/h1-8,15-16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKODVHZBYIBMOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC=C(C=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2050-16-0, 51437-66-2 |

Source

|

| Record name | 4,4'-Azobis(phenol) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dihydroxyazobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051437662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2050-16-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402595 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Dihydroxyazobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DIHYDROXYAZOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4YLC7I7DN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 4,4'-Dihydroxyazobenzene from p-Aminophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,4'-Dihydroxyazobenzene from p-aminophenol. It includes a detailed reaction mechanism, a step-by-step experimental protocol, and a summary of the key quantitative data associated with the synthesis and characterization of the product.

Introduction

This compound is an organic compound characterized by two p-hydroxyphenyl groups linked by an azo bridge (-N=N-).[1] This molecule is of significant interest in various fields, including the development of dyes and pigments, as well as in materials science for its photoisomerization properties.[1] Furthermore, derivatives of azobenzene (B91143) are explored in medicinal chemistry for their potential biological activities. The synthesis of this compound from p-aminophenol is a classic example of a diazotization reaction followed by an azo coupling, a fundamental transformation in organic chemistry.

Reaction Mechanism

The synthesis of this compound from p-aminophenol proceeds in two key steps:

-

Diazotization of p-Aminophenol: In the first step, the primary aromatic amine, p-aminophenol, is converted into a diazonium salt. This reaction is typically carried out in a cold, acidic solution with sodium nitrite (B80452). The acid reacts with sodium nitrite to form nitrous acid (HNO₂), which then reacts with the p-aminophenol to form the diazonium salt. The low temperature (0-5 °C) is crucial as diazonium salts are unstable and can decompose at higher temperatures.

-

Azo Coupling: The resulting diazonium salt is a weak electrophile and readily reacts with an electron-rich aromatic compound, in this case, a second molecule of p-aminophenol acting as the coupling agent. This electrophilic aromatic substitution reaction forms the stable azo compound. The coupling reaction with phenols is typically carried out under mildly alkaline conditions to deprotonate the phenol (B47542) to the more strongly activating phenoxide ion.[2][3][4] The substitution usually occurs at the para position relative to the hydroxyl group.

Caption: Reaction mechanism for the synthesis of this compound.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Synthesis Parameters and Yield

| Parameter | Value | Reference |

| Starting Material | p-Aminophenol | |

| Product | This compound | |

| Molecular Formula | C₁₂H₁₀N₂O₂ | [1][5] |

| Molecular Weight | 214.22 g/mol | [1][5][6] |

| Reported Yield | 78.0% |

Table 2: Product Characterization Data

| Property | Value | Reference |

| Appearance | Amber to Brown to Dark green powder/crystal | [5] |

| Melting Point | 215 °C (with decomposition) | [1] |

| ¹H NMR (400 MHz, DMSO-d₆, ppm) | δ: 10.52 (s, OH), 7.70 (d, 4H, J = 8.8 Hz, ArH), 6.09 (d, 4H, J = 8.8 Hz, ArH) | |

| ¹³C NMR (100 MHz, DMSO-d₆, ppm) | δ: 160.20, 145.72, 124.67, 116.33 | |

| UV-Vis (λmax in Ethanol) | 360 nm | [1] |

| IR Spectroscopy | O-H stretch: ~3400-3500 cm⁻¹, N=N stretch: ~1400-1600 cm⁻¹ | [1] |

Experimental Protocol

This protocol is adapted from a literature procedure and outlines the synthesis of this compound from p-aminophenol.

Materials:

-

p-Aminophenol

-

1 M Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Methanol (B129727) (CH₃OH)

-

Phenol

-

3 M Sodium hydroxide (B78521) (NaOH)

-

Concentrated Hydrochloric acid

-

Ethanol

-

Deionized water

Equipment:

-

Beakers

-

Magnetic stirrer and stir bar

-

Ice bath

-

Graduated cylinders

-

Buchner funnel and filter flask

-

Apparatus for recrystallization

-

pH meter or pH paper

Caption: Experimental workflow for the synthesis of this compound.

Procedure:

-

Diazotization:

-

Dissolve 10.0 g (91.64 mmol) of p-aminophenol in 200 mL of 1 M HCl solution in a beaker.

-

Cool the solution to 0 °C by placing the beaker in an ice bath.

-

In a separate beaker, dissolve 9.34 g (109.8 mmol) of NaNO₂ in 150 mL of water.

-

Slowly add the NaNO₂ solution to the cooled p-aminophenol solution with continuous stirring.

-

To the resulting diazotized solution, add 200 mL of pre-cooled methanol.

-

Continue stirring the mixture for 1 hour, maintaining the temperature at 0-5 °C.

-

-

Azo Coupling:

-

In a separate beaker, dissolve 8.62 g (91.64 mmol) of phenol in 65 mL of 3 M aqueous sodium hydroxide.

-

Add the phenol solution drop-wise to the diazotized solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 2 hours.

-

-

Work-up and Purification:

-

Remove the methanol from the reaction mixture by evaporation under reduced pressure.

-

Acidify the remaining solution by adding concentrated HCl until the pH is less than 5.

-

A precipitate of this compound will form.

-

Collect the precipitate by vacuum filtration using a Buchner funnel and wash it thoroughly with deionized water.

-

Recrystallize the crude product from an ethanol/water mixture to obtain the purified this compound.

-

Dry the purified product in a vacuum oven.

-

Safety Considerations

-

p-Aminophenol is toxic and a skin irritant.

-

Sodium nitrite is an oxidizing agent and is toxic if ingested.

-

Concentrated acids and bases are corrosive.

-

All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, lab coat, and gloves) should be worn at all times.

-

Diazonium salts can be explosive in the solid state and should be kept in solution and at low temperatures.

This guide provides a detailed framework for the synthesis and characterization of this compound. For further applications and modifications of this procedure, researchers are encouraged to consult the primary literature.

References

- 1. Buy this compound | 2050-16-0 [smolecule.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. quora.com [quora.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | C12H10N2O2 | CID 101245 - PubChem [pubchem.ncbi.nlm.nih.gov]

"detailed synthesis protocol for 4,4'-Dihydroxyazobenzene"

This in-depth technical guide provides detailed synthesis protocols for 4,4'-Dihydroxyazobenzene, catering to researchers, scientists, and drug development professionals. The document outlines two primary synthesis methodologies, presents quantitative data in a structured format, and includes visualizations of the reaction pathways and experimental workflows.

Synthesis via Diazotization of p-Aminophenol and Coupling with Phenol (B47542)

This common and effective method involves the diazotization of p-aminophenol to form a diazonium salt, which is then coupled with phenol to yield the final product.[1][2][3]

Experimental Protocol

A detailed experimental procedure for this synthesis is as follows:

-

Diazotization of p-Aminophenol:

-

Dissolve p-aminophenol in a 1 M hydrochloric acid solution.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add an aqueous solution of sodium nitrite (B80452) (NaNO₂) to the cooled p-aminophenol solution.

-

To the resulting diazotized solution, add pre-cooled methanol (B129727) and stir the mixture for one hour.[2]

-

-

Azo Coupling:

-

In a separate flask, dissolve phenol in a 3 M aqueous sodium hydroxide (B78521) solution.

-

Add the phenol solution dropwise to the stirred diazonium salt solution.

-

Continue stirring the reaction mixture at room temperature for two hours.[2]

-

-

Work-up and Purification:

-

Remove the methanol from the reaction mixture by evaporation.

-

Adjust the pH of the solution to less than 5 by adding concentrated hydrochloric acid, which will cause the product to precipitate.

-

Collect the precipitate by filtration and wash it with water.

-

Recrystallize the crude product from an ethanol (B145695)/water mixture to obtain pure this compound.[2]

-

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound from p-aminophenol.

| Parameter | Value | Reference |

| Starting Materials | ||

| p-Aminophenol | 10.0 g (91.64 mmol) | [2] |

| Phenol | 8.62 g (91.64 mmol) | [2] |

| Reagents | ||

| 1 M Hydrochloric Acid | 200 mL | [2] |

| Sodium Nitrite | 9.34 g (109.8 mmol) in 150 mL H₂O | [2] |

| Methanol (pre-cooled) | 200 mL | [2] |

| 3 M Sodium Hydroxide | 65 mL | [2] |

| Concentrated Hydrochloric Acid | As needed for pH < 5 | [2] |

| Reaction Conditions | ||

| Diazotization Temperature | 0°C | [2] |

| Diazotization Stirring Time | 1 hour | [2] |

| Coupling Temperature | Room Temperature | [2] |

| Coupling Stirring Time | 2 hours | [2] |

| Product | ||

| Yield | 15.42 g (78.0%) | [2] |

| Appearance | Yellow crystals | [4] |

Diagrams

Caption: Experimental workflow for the synthesis of this compound from p-aminophenol.

Caption: Reaction pathway for the synthesis of this compound.

Synthesis from p-Nitrophenol

An alternative method for the synthesis of this compound involves the reduction of p-nitrophenol.

Experimental Protocol

The protocol for this synthesis is as follows:

-

Reaction Mixture Preparation:

-

Combine potassium hydroxide (KOH), p-nitrophenol, and water in a reaction vessel.

-

-

Heating and Reaction:

-

Heat the mixture to 120°C and maintain this temperature for one hour.

-

The temperature is then slowly raised to 195-200°C, at which point a vigorous reaction occurs.[4]

-

-

Work-up and Purification:

-

After the reaction is complete, dissolve the product in water.

-

Acidify the dark-red solution to a pH of 3 with concentrated hydrochloric acid.

-

Extract the product with ether.

-

Dry the combined ether extracts over sodium sulfate (B86663) (Na₂SO₄).

-

Remove the ether by vacuum evaporation.

-

Recrystallize the residue from a 50% (v/v) ethanol aqueous solution to yield yellow crystals of this compound.[4]

-

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound from p-nitrophenol.

| Parameter | Value | Reference |

| Starting Material | ||

| p-Nitrophenol | 5 g (36 mmol) | [4] |

| Reagents | ||

| Potassium Hydroxide (KOH) | 25 g (380 mmol) | [4] |

| Water | 6 mL | [4] |

| Concentrated Hydrochloric Acid | As needed for pH 3 | [4] |

| Ether | For extraction | [4] |

| Sodium Sulfate | For drying | [4] |

| 50% (v/v) Ethanol Aqueous Solution | For recrystallization | [4] |

| Reaction Conditions | ||

| Initial Heating Temperature | 120°C | [4] |

| Initial Heating Time | 1 hour | [4] |

| Final Reaction Temperature | 195-200°C | [4] |

| Product | ||

| Yield | 2.3 g | [4] |

| Appearance | Yellow crystals | [4] |

Diagrams

Caption: Experimental workflow for the synthesis of this compound from p-nitrophenol.

Safety Information

This compound is harmful if swallowed, causes serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[5] Appropriate personal protective equipment should be worn, and the synthesis should be performed in a well-ventilated fume hood.

References

Purification of 4,4'-Dihydroxyazobenzene by Recrystallization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the purification of 4,4'-Dihydroxyazobenzene via recrystallization. The document details established experimental protocols, discusses solvent selection, and presents available quantitative data to aid researchers in obtaining high-purity material for downstream applications in drug development, materials science, and chemical research.

Introduction

This compound is a versatile organic compound characterized by two phenol (B47542) rings linked by an azo bridge (-N=N-). This structure imparts unique photochemical properties, making it a valuable building block in the synthesis of advanced materials, dyes, and potential therapeutic agents. The purity of this compound is paramount for its successful application, as impurities can significantly alter its physical, chemical, and biological properties. Recrystallization is a robust and widely employed technique for the purification of this compound, leveraging differences in solubility between the target compound and impurities in a selected solvent system.

Physicochemical Properties and Solubility

The purification of this compound by recrystallization is fundamentally governed by its physicochemical properties, most notably its solubility profile. The presence of two polar hydroxyl groups allows for hydrogen bonding, rendering the molecule soluble in polar organic solvents such as methanol (B129727) and ethanol (B145695).[1] Conversely, it exhibits poor solubility in non-polar solvents and is only very slightly soluble in water.[1] The selection of an appropriate recrystallization solvent is therefore critical and is based on the principle of high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.

Table 1: Physicochemical and Solubility Data for this compound

| Property | Value | Notes |

| Molecular Formula | C₁₂H₁₀N₂O₂ | |

| Molecular Weight | 214.22 g/mol | |

| Melting Point | 215 - 219 °C (with decomposition) | The compound may decompose upon melting. |

| Solubility in Water | 0.11 g/L (at 25 °C) | Very slightly soluble. |

| General Solubility | Soluble in most organic solvents; insoluble in water.[1] | Demonstrates good solubility in polar protic solvents like methanol.[1] |

| Commercial Purity | >98.0% (by HPLC) | Typical purity for commercially available reagent-grade material. |

Experimental Protocols for Recrystallization

The most commonly cited and effective method for the recrystallization of this compound utilizes a mixed solvent system of ethanol and water. This approach takes advantage of the compound's high solubility in hot ethanol and its insolubility in water, which acts as an anti-solvent.

Protocol 1: Recrystallization from Ethanol/Water (50% v/v)

This protocol is adapted from a documented synthesis and purification procedure.

Materials:

-

Crude this compound

-

Ethanol (95% or absolute)

-

Deionized Water

-

Erlenmeyer flasks

-

Heating mantle or hot plate with magnetic stirrer

-

Buchner funnel and flask

-

Filter paper

-

Ice bath

Procedure:

-

Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. For every gram of crude material, add a pre-mixed solution of 50% (v/v) ethanol in water.

-

Heating: Gently heat the mixture with continuous stirring until the solvent reaches its boiling point and all the solid has dissolved. If some solid remains, add a minimal amount of the hot 50% ethanol/water solution dropwise until a clear solution is obtained. Avoid adding a large excess of solvent to ensure a good recovery yield.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step should be done as quickly as possible to prevent premature crystallization.

-

Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of precipitated crystals.

-

Isolation: Collect the yellow crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected crystals with a small amount of ice-cold 50% ethanol/water to remove any residual soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Protocol 2: Recrystallization from Ethanol/Water (General Method)

This protocol provides a more general approach where the final solvent composition is determined during the process.

Materials:

-

Same as Protocol 1

Procedure:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely at the boiling point.

-

Addition of Anti-solvent: To the hot ethanolic solution, slowly add hot water dropwise with continuous stirring until the solution becomes faintly turbid, indicating the saturation point has been reached.

-

Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to facilitate complete crystallization.

-

Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture.

-

Drying: Dry the purified product under vacuum.

A reported yield for a combined synthesis and recrystallization process using an ethanol/water mixture is 78.0%.

Data Presentation

Table 2: Recrystallization Parameters for this compound

| Solvent System | Reported Yield | Purity Improvement |

| Ethanol/Water | 78.0% (combined synthesis and recrystallization) | Data not available |

| Dichloromethane/Methanol | Not reported for this compound, but used for similar compounds. | Data not available |

Mandatory Visualizations

Recrystallization Workflow

The following diagram illustrates the logical steps involved in the purification of this compound by recrystallization.

Caption: A logical workflow for the purification of this compound by recrystallization.

Signaling Pathway (Illustrative Example)

While this compound is a precursor and not a signaling molecule itself, its derivatives are designed to modulate biological pathways. The following is an illustrative example of how a photoswitchable drug derived from an azobenzene (B91143) scaffold could interact with a generic signaling pathway.

Caption: Illustrative signaling pathway modulated by a photoswitchable azobenzene derivative.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 4,4'-Dihydroxyazobenzene

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 4,4'-Dihydroxyazobenzene. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document details experimental protocols, presents quantitative NMR data in a structured format, and includes visualizations to illustrate experimental workflows and the correlation between molecular structure and spectral data.

Introduction

This compound is a chemical compound of significant interest due to its azobenzene (B91143) core, which allows for photoisomerization, and its phenolic hydroxyl groups, which can be functionalized for various applications, including the development of photoresponsive materials and potential pharmaceutical agents. Accurate structural characterization is paramount, and NMR spectroscopy is the most powerful technique for elucidating the precise structure and chemical environment of the nuclei within the molecule. This guide provides the essential ¹H and ¹³C NMR spectral data and the methodologies to obtain them.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, acquired in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 10.52 | Singlet (s) | - | 2H | OH |

| 7.70 | Doublet (d) | 8.8 Hz | 4H | Ar-H (ortho to -N=N-) |

| 6.90 | Doublet (d) | 8.8 Hz | 4H | Ar-H (ortho to -OH) |

Spectrometer Frequency: 400 MHz Solvent: DMSO-d₆ Data sourced from[1][2]

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 160.20 | Quaternary | C-OH |

| 145.72 | Quaternary | C-N=N |

| 124.67 | Tertiary | CH (ortho to -N=N-) |

| 116.33 | Tertiary | CH (ortho to -OH) |

Spectrometer Frequency: 100 MHz Solvent: DMSO-d₆ Data sourced from[1]

Experimental Protocols

This section outlines the detailed methodology for the preparation of a sample of this compound and the acquisition of its ¹H and ¹³C NMR spectra.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of dry, pure this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.

-

Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial.

-

Dissolution: Gently agitate the vial to fully dissolve the sample. Mild heating or sonication may be applied if the sample does not dissolve readily.

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Spectra Acquisition

-

Instrumentation: The NMR spectra should be acquired on a 400 MHz (or higher) spectrometer.

-

Locking and Shimming: Insert the sample into the spectrometer. The instrument's field frequency is locked onto the deuterium (B1214612) signal of the DMSO-d₆. The magnetic field homogeneity is then optimized by shimming on the sample to achieve sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment.

-

Number of Scans: Typically 8 to 16 scans are sufficient for a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.

-

Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.

-

Referencing: The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Relaxation Delay: A relaxation delay of 2 seconds is generally sufficient.

-

Spectral Width: A spectral width of approximately 200-220 ppm is standard.

-

Referencing: The chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. A small line broadening factor (e.g., 0.3 Hz) may be applied to improve the signal-to-noise ratio. The transformed spectrum is then phased and baseline corrected.

Visualizations

The following diagrams illustrate the experimental workflow for NMR analysis and the logical relationship between the molecular structure of this compound and its NMR signals.

Caption: Experimental workflow for NMR analysis.

Caption: Structure to NMR signal correlation.

References

An In-depth Technical Guide on the Spectroscopic Data of 4,4'-Dihydroxyazobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,4'-Dihydroxyazobenzene (CAS No: 2050-16-0), a compound of interest in various fields including the dye industry and biological research.[1] The document presents key spectroscopic data in a structured format, details relevant experimental protocols, and illustrates the general workflow of spectroscopic analysis.

Molecular Structure and Properties

-

IUPAC Name: 4-[(4-hydroxyphenyl)diazenyl]phenol[2]

-

Synonyms: 4,4'-Azodiphenol, 4,4'-azobis(phenol)[2]

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, providing insights into its electronic structure, functional groups, and atomic connectivity.

UV-Visible Spectroscopy

The UV-Visible absorption spectrum of this compound is characterized by a strong absorption band in the UV region, which is attributed to the π-π* electronic transition of the extended conjugated system of the azobenzene (B91143) chromophore.[1]

| Wavelength (λmax) | Solvent | Transition | Reference |

| 360 nm | Ethanol | π-π* | [1] |

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. The characteristic vibrational modes confirm the presence of the phenolic hydroxyl groups and the azo linkage.[1]

| Wavenumber (cm⁻¹) | Vibrational Mode | Reference |

| 3400-3500 | O-H stretching (phenolic) | [1] |

| 1500-1600 | Aromatic C=C stretching | [1] |

| 1400-1600 | N=N stretching (azo linkage) | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

The proton NMR spectrum, typically recorded in DMSO-d₆, shows distinct signals for the hydroxyl and aromatic protons.[1][3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 10.52 | s | 2H | -OH (phenolic) | [3] |

| 7.70 | d (J = 8.8 Hz) | 4H | Aromatic H (ortho to azo group) | [3] |

| 6.09 | d (J = 8.8 Hz) | 4H | Aromatic H (ortho to hydroxyl group) | [3] |

Note: A similar study reported chemical shifts of 10.13 ppm (s, 1H, Ph-OH), 7.71 ppm (d, 2H, J=9 Hz), and 6.90 ppm (d, 2H, J=8 Hz) in DMSO-d6.[4]

Due to the molecule's symmetry, the carbon-13 NMR spectrum displays four signals corresponding to the different carbon environments.[1][3]

| Chemical Shift (δ) ppm | Assignment | Reference |

| 160.20 | C-OH | [3] |

| 145.72 | C-N | [3] |

| 124.67 | Aromatic C-H | [3] |

| 116.33 | Aromatic C-H | [3] |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of this compound. Under electron ionization (EI), the molecular ion peak is readily observed.[1]

| m/z | Ion | Method | Reference |

| 214 | [M]⁺ | GC-MS (EI) | [1][2] |

| 215 | [M+H]⁺ | TOF-MS | [4] |

Experimental Protocols

This section outlines the general methodologies for the acquisition of the spectroscopic data presented above.

Synthesis of this compound

A common synthetic route involves the diazotization of p-aminophenol followed by coupling with phenol (B47542).[3]

-

Diazotization: A solution of p-aminophenol (10.0 g, 91.64 mmol) in 1 M HCl (200 mL) is cooled to 0°C in an ice bath.[3]

-

An aqueous solution of sodium nitrite (B80452) (9.34 g, 109.8 mmol in 150 mL H₂O) is added to the p-aminophenol solution.[3]

-

Pre-cooled methanol (B129727) (200 mL) is added to the diazotized solution, and the mixture is stirred for 1 hour.[3]

-

Coupling: A solution of phenol (8.62 g, 91.64 mmol) in 3 M aqueous sodium hydroxide (B78521) (65 mL) is added dropwise to the reaction mixture, which is then stirred at room temperature for 2 hours.[3]

-

Work-up: Methanol is removed by evaporation. Concentrated HCl is added to adjust the pH to <5, leading to the precipitation of the product.[3]

-

The precipitate is collected, washed with water, and recrystallized from an ethanol/water mixture to yield this compound.[3]

Spectroscopic Analysis

-

UV-Visible Spectroscopy: The absorption spectrum is typically recorded on a UV-Vis spectrophotometer using a solution of the compound in ethanol.[1] The concentration and path length of the cuvette should be chosen to ensure the absorbance falls within the linear range of the instrument.

-

Infrared Spectroscopy: The IR spectrum is obtained using an FT-IR spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).[3] The sample is dissolved in a deuterated solvent, typically DMSO-d₆, and tetramethylsilane (B1202638) (TMS) is used as an internal standard.[1][3]

-

Mass Spectrometry: Mass spectra can be acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification.[1][2] For GC-MS, electron ionization (EI) is a common ionization technique. Time-of-flight (TOF) mass spectrometry has also been used.[4]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.

References

A Technical Guide to the Solubility of 4,4'-Dihydroxyazobenzene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4,4'-Dihydroxyazobenzene (DHAB), a compound of interest in dye chemistry, materials science, and pharmacology. While quantitative solubility data in common organic solvents is not extensively available in public literature, this document compiles existing qualitative information and presents a detailed experimental protocol for its determination. Furthermore, this guide explores the known biological activities of DHAB, including its antimicrobial and potential antifungal properties, and its application in photoresponsive drug delivery systems. Diagrams illustrating the proposed antimicrobial mechanism and the principle of photo-triggered drug release are provided to facilitate understanding.

Introduction

This compound (also known as 4,4'-Azodiphenol) is an organic compound characterized by two phenol (B47542) rings linked by an azo group (-N=N-). This structure imparts photoresponsive properties, allowing for reversible isomerization between its trans and cis forms upon exposure to light of specific wavelengths. This characteristic, coupled with its biological activity, makes DHAB a molecule of significant interest for applications ranging from the development of smart materials to novel therapeutic strategies. A fundamental understanding of its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application in these fields.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₀N₂O₂ | [1][2][3] |

| Molecular Weight | 214.22 g/mol | [1][2][3] |

| Appearance | Amber to Brown to Dark green powder to crystal | [4] |

| Melting Point | 218-219 °C (with decomposition) | [5] |

| CAS Number | 2050-16-0 | [3][4][6] |

Solubility Profile of this compound

Currently, there is a notable lack of quantitative solubility data for this compound in common organic solvents within peer-reviewed literature. However, qualitative descriptions provide some guidance on its solubility characteristics.

Qualitative Solubility:

-

General: It is reported to be soluble in most organic solvents and insoluble in water[7].

-

Polar Protic Solvents: The presence of two hydroxyl groups allows for hydrogen bonding, rendering it soluble in polar protic solvents like methanol[1].

-

Polar Aprotic Solvents: Based on its structure, it is expected to have good solubility in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and acetone.

-

Non-Polar Solvents: Due to the polar nature of the hydroxyl groups, its solubility in non-polar solvents is limited[1].

A calculated value for its aqueous solubility is reported as "very slightly soluble (0.11 g/L) (25 ºC)"[5]. This value should be considered an estimate.

Table 2: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Qualitative Solubility | Reference(s) |

| Alcohols | Methanol | Soluble | [1] |

| Ethanol | Likely Soluble | ||

| Ketones | Acetone | Likely Soluble | [8] |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Likely Soluble | |

| Halogenated | Chloroform | Likely Sparingly Soluble | |

| Aromatics | Toluene | Likely Sparingly Soluble | |

| Ethers | Diethyl Ether | Soluble | [8] |

| Water | Insoluble/Very Slightly Soluble | [5][7] |

Note: "Likely Soluble" and "Likely Sparingly Soluble" are estimations based on chemical structure and general solubility principles, pending experimental verification.

Experimental Protocol for Determining Equilibrium Solubility

The following is a detailed methodology based on the widely accepted shake-flask method for determining the equilibrium solubility of a solid compound in an organic solvent. This protocol can be used to generate the quantitative data currently missing for this compound.

4.1. Principle

The shake-flask method involves creating a saturated solution of the solute in the solvent of interest by agitating an excess amount of the solid compound for a sufficient period to reach equilibrium. After separating the undissolved solid, the concentration of the solute in the clear supernatant is determined analytically.

4.2. Materials and Equipment

-

This compound (solid, high purity)

-

Organic solvents of interest (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

4.3. Procedure

-

Preparation of Solvent: Ensure the chosen organic solvent is of high purity and degassed if necessary.

-

Addition of Excess Solute: To a series of vials, add a pre-weighed amount of the chosen solvent (e.g., 5 mL). Add an excess amount of this compound to each vial to ensure that a solid phase remains at equilibrium.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker or use a magnetic stirrer. Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. It is advisable to conduct a preliminary experiment to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To ensure complete removal of undissolved solid, centrifuge the samples at a high speed.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., PTFE). This step is critical to avoid transferring any solid particles.

-

Dilution: Dilute the collected supernatant with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry (at its λmax) or HPLC.

-

Calculation: Calculate the solubility by taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or g/L).

-

Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.

4.4. Experimental Workflow Diagram

Caption: Workflow for determining the equilibrium solubility of this compound.

Biological Activities and Potential Applications

This compound has demonstrated notable biological activities, positioning it as a compound of interest for drug development.

5.1. Antimicrobial and Antifungal Activity

Studies have shown that DHAB exhibits antimicrobial activity against clinically relevant bacteria, such as Staphylococcus aureus and Staphylococcus pseudintermedius[9][10]. The proposed mechanism of action involves the induction of oxidative stress within the bacterial cells, leading to membrane damage[9][10]. Specifically, DHAB has been shown to cause an increase in thiobarbituric acid reactive substances (TBARS), which are indicators of lipid peroxidation and membrane damage[9]. Furthermore, it influences the activity of antioxidant enzymes like peroxidases and superoxide (B77818) dismutase, suggesting an oxidative burst within the bacteria[9].

DHAB has also been investigated as a potential lead compound for the development of new antifungal drugs, showing inhibitory effects against both susceptible and resistant strains of Candida albicans and Candida auris[1].

5.2. Proposed Antimicrobial Signaling Pathway

Caption: Proposed mechanism of antimicrobial action of this compound.

5.3. Photoresponsive Drug Delivery

The ability of the azobenzene (B91143) moiety in DHAB to undergo reversible trans-cis isomerization upon light irradiation makes it a valuable component for smart drug delivery systems[1]. In such systems, a drug can be encapsulated within a nanocarrier functionalized with DHAB. In its stable trans form, the drug is retained. Upon exposure to a specific wavelength of light (typically UV or blue light), the azobenzene isomerizes to the cis form, inducing a conformational change in the nanocarrier that triggers the release of the drug cargo. This allows for spatiotemporal control over drug release, enhancing therapeutic efficacy and minimizing side effects.

5.4. Photoresponsive Drug Release Mechanism

Caption: Principle of photo-triggered drug release using this compound.

Conclusion

This compound is a versatile molecule with significant potential in various scientific and industrial domains. While a comprehensive quantitative understanding of its solubility in common organic solvents is yet to be established, this guide provides the available qualitative information and a robust experimental protocol for its determination. The elucidated biological activities, particularly its antimicrobial properties and its utility in photoresponsive systems, underscore the importance of further research into this compound. The methodologies and information presented herein are intended to support researchers and professionals in the effective handling, application, and development of this compound-based technologies.

References

- 1. Buy this compound | 2050-16-0 [smolecule.com]

- 2. This compound | C12H10N2O2 | CID 101245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. CAS # 2050-16-0, 4,4'-(1,2-Diazenediyl)bis[phenol], 4,4'-Azobisphenol, 4,4'-Azodiphenol, this compound, 4-((4-Hydroxyphenyl)diazenyl)benzoitrile, 4-(4-Hydroxyphenylazo)phenol, NSC 402595, p,p'-Dihydroxyazobenzene, p-Azophenol - chemBlink [chemblink.com]

- 6. 2050-16-0|4,4-Dihydroxyazobenzene|BLD Pharm [bldpharm.com]

- 7. chembk.com [chembk.com]

- 8. 4-Hydroxyazobenzene | C12H10N2O | CID 15529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Antimicrobial and Antibiofilm Effect of 4,4′-Dihydroxy-azobenzene against Clinically Resistant Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial and Antibiofilm Effect of 4,4'-Dihydroxy-azobenzene against Clinically Resistant Staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Cis-Trans Isomerization in 4,4'-Dihydroxyazobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cis-trans isomerization mechanism of 4,4'-dihydroxyazobenzene, a key photoswitchable molecule with potential applications in various scientific and therapeutic fields. This document details the fundamental principles governing its photochromic behavior, experimental protocols for its study, and relevant quantitative data, presented for clarity and comparative analysis.

Introduction to this compound Isomerization

This compound belongs to the azobenzene (B91143) family of chemical compounds, which are renowned for their ability to undergo reversible isomerization between two geometric isomers: the thermodynamically stable trans (E) form and the metastable cis (Z) form. This transformation can be triggered by light (photoisomerization) or heat (thermal isomerization), making these molecules attractive components for the development of photoswitchable drugs, materials, and molecular machines. The presence of hydroxyl groups in the para positions of both phenyl rings significantly influences the isomerization kinetics, particularly the thermal relaxation from the cis to the trans isomer.

Core Isomerization Mechanisms

The isomerization of azobenzene derivatives, including this compound, proceeds through two primary pathways: rotation and inversion.

-

Rotation: This mechanism involves the twisting of the C-N=N-C dihedral angle around the N=N double bond. It is generally the dominant pathway for photoisomerization, particularly upon excitation to the S1 (n→π*) state, as it provides a barrierless pathway to a conical intersection with the ground state (S0), facilitating efficient relaxation.[1]

-

Inversion: This pathway proceeds through a planar or near-planar transition state where one of the NNC bond angles linearizes. In the ground state, the inversion pathway is generally favored for thermal cis to trans isomerization.[1][2]

For hydroxy-substituted azobenzenes like this compound, a crucial additional factor is the potential for azo-hydrazone tautomerism . In polar, protic solvents, the hydroxyl group can form intermolecular hydrogen bonds with solvent molecules, and an intramolecular hydrogen bond can form between the hydroxyl proton and one of the azo nitrogen atoms. This can lead to the formation of a hydrazone tautomer, which facilitates the rotation around the central N-N single bond, thereby significantly accelerating the thermal cis-to-trans isomerization.[3][4] This solvent-dependent acceleration is a key characteristic of this class of azobenzenes.[3]

Quantitative Data

While specific quantitative data for this compound is scarce in the literature, data for the structurally similar 2,4-dihydroxyazobenzene provides valuable insights into the expected kinetic parameters for thermal isomerization in a polar protic solvent like ethanol.

Table 1: Thermal cis-to-trans Isomerization Kinetic Parameters for Hydroxy-Substituted Azobenzenes in Ethanol at 298 K

| Compound | Activation Enthalpy (ΔH‡) (kJ/mol) | Activation Entropy (ΔS‡) (J/mol·K) |

| 4-Phenylazophenol | 55.7 ± 1.3 | -44.8 ± 4.2 |

| 2,4-Dihydroxyazobenzene | 52.3 ± 0.9 | -54.8 ± 3.1 |

Data for 2,4-dihydroxyazobenzene is presented as a proxy for this compound. Source:[2]

The negative activation entropies are indicative of a more ordered transition state, which is consistent with the proposed rotational mechanism involving a hydrazone intermediate that is stabilized by solvent molecules.[2]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the diazotization of p-aminophenol followed by coupling with phenol (B47542).[3]

Materials:

-

p-aminophenol

-

1 M Hydrochloric acid (HCl)

-

Sodium nitrite (B80452) (NaNO2)

-

Methanol (B129727) (CH3OH), pre-cooled

-

Phenol

-

3 M Sodium hydroxide (B78521) (NaOH)

-

Ethanol

-

Water

Procedure:

-

Dissolve p-aminophenol (1.0 eq) in 1 M HCl solution and cool the solution to 0°C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.2 eq) in water to the p-aminophenol solution while maintaining the temperature at 0°C to form the diazonium salt.

-

To the diazotized solution, add pre-cooled methanol and stir the mixture for 1 hour.

-

In a separate beaker, dissolve phenol (1.0 eq) in 3 M aqueous sodium hydroxide.

-

Add the phenol solution dropwise to the diazonium salt solution and stir the reaction mixture at room temperature for 2 hours.

-

Remove the methanol by rotary evaporation.

-

Adjust the pH of the solution to < 5 by adding concentrated HCl.

-

Collect the resulting precipitate by filtration and wash with water.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Monitoring Isomerization by UV-Vis Spectroscopy

UV-Vis spectroscopy is a primary technique for monitoring the isomerization of azobenzenes due to the distinct absorption spectra of the trans and cis isomers. The trans isomer typically exhibits a strong π→π* absorption band in the UV region and a weaker, often obscured, n→π* band in the visible region. Upon isomerization to the cis form, the intensity of the π→π* band decreases, and the n→π* band becomes more prominent.[5]

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol, DMSO, toluene)

-

Quartz cuvette (1 cm path length)

-

UV-Vis spectrophotometer

-

UV light source (e.g., 365 nm LED)

-

Visible light source (e.g., >420 nm LED or filtered white light)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in the desired solvent. The concentration should be adjusted to yield a maximum absorbance of approximately 1.0-1.5 for the trans isomer to ensure linearity according to the Beer-Lambert law.

-

Initial Spectrum (100% trans): Record the full UV-Vis absorption spectrum of the solution. As the trans isomer is the thermodynamically stable form, this spectrum represents the starting point.

-

trans-to-cis Photoisomerization: Irradiate the sample in the cuvette with a UV light source at a wavelength corresponding to the π→π* transition of the trans isomer (typically around 360-380 nm). Record the UV-Vis spectrum at regular intervals until a photostationary state (PSS) is reached, indicated by no further significant changes in the spectrum.

-

cis-to-trans Isomerization:

-

Photochemical: Irradiate the sample at the PSS with a visible light source corresponding to the n→π* transition of the cis isomer (typically >420 nm). Monitor the spectral changes as the solution reverts to the trans-rich state.

-

Thermal: Place the cuvette in a thermostated holder in the dark and record spectra at regular time intervals to monitor the thermal back-reaction.

-

Kinetic Analysis using Flash Photolysis

For rapid thermal isomerization processes, as is expected for this compound in polar solvents, flash photolysis is the preferred technique. This method uses a short, high-intensity light pulse to induce photoisomerization, and the subsequent thermal relaxation is monitored in real-time.[2]

Equipment:

-

Flash photolysis spectrometer with a pulsed light source (e.g., Xe flash lamp or pulsed laser)

-

Probe light source (e.g., UV-LED at a wavelength where the trans and cis isomers have different absorbances)

-

Detector (e.g., photodiode or photomultiplier tube)

-

Oscilloscope or data acquisition system

-

Temperature-controlled cuvette holder

Procedure:

-

Sample Preparation: Prepare a solution of this compound as described for UV-Vis spectroscopy.

-

Data Acquisition:

-

Place the cuvette in the temperature-controlled holder within the flash photolysis apparatus.

-

Trigger the flash lamp to generate a high concentration of the cis isomer.

-

Monitor the change in absorbance of the probe light as a function of time as the cis isomer thermally reverts to the trans isomer. The decay of the transient absorption signal is recorded.

-

-

Data Analysis:

-

The thermal cis-to-trans isomerization typically follows first-order kinetics. The rate constant (k) can be determined by fitting the absorbance decay curve to a single exponential function.

-

The half-life (t½) of the cis isomer can be calculated from the rate constant using the equation: t½ = ln(2)/k.

-

By performing the experiment at different temperatures, the activation energy (Ea) for the thermal isomerization can be determined from an Arrhenius plot (ln(k) vs. 1/T), and the activation enthalpy (ΔH‡) and entropy (ΔS‡) can be obtained from an Eyring plot (ln(k/T) vs. 1/T).[2]

-

Conclusion

The cis-trans isomerization of this compound is a complex process governed by the interplay of photoexcitation, thermal relaxation, and solvent interactions. The presence of two hydroxyl groups enables a rapid thermal cis-to-trans isomerization in polar, protic solvents via an azo-hydrazone tautomerism-assisted rotational mechanism. While specific quantitative data for this compound remains an area for further investigation, the established mechanisms for hydroxy-substituted azobenzenes and the detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore and harness the photoswitchable properties of this compound.

References

In-Depth Technical Guide to the Photophysical Properties of 4,4'-Dihydroxyazobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dihydroxyazobenzene, also known as 4,4'-azodiphenol, is a chemical compound of significant interest in the fields of materials science and photopharmacology. As a member of the azobenzene (B91143) family, its defining characteristic is the presence of a diazene (B1210634) bridge (-N=N-) connecting two phenol (B47542) moieties. This structure confers remarkable photophysical properties, most notably the ability to undergo reversible photoisomerization between its trans and cis geometric isomers. This light-induced switching alters the molecule's shape, polarity, and absorption spectrum, making it a valuable building block for the development of photoswitchable materials, molecular machines, and light-controlled drug delivery systems.

This technical guide provides a comprehensive overview of the core photophysical properties of this compound, including its synthesis, electronic absorption and emission characteristics, and photoisomerization dynamics. Detailed experimental protocols for its characterization are also presented, along with visualizations of key processes to facilitate a deeper understanding for researchers and professionals in drug development.

Synthesis of this compound

The most common and effective method for the synthesis of this compound is through a diazotization-coupling reaction.[1] This involves the diazotization of an aromatic amine followed by an electrophilic substitution reaction with a coupling agent, in this case, a phenol.

Experimental Protocol: Synthesis via Diazotization-Coupling Reaction

-

Diazotization of p-aminophenol:

-

Dissolve p-aminophenol in a 1 M hydrochloric acid solution.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂) to the p-aminophenol solution. Maintain the temperature at 0°C.

-

Stir the resulting mixture for 1 hour to ensure the complete formation of the diazonium salt.

-

-

Coupling Reaction:

-

Prepare a solution of phenol in a 3 M aqueous sodium hydroxide (B78521) solution.

-

Add the phenol solution dropwise to the previously prepared and cooled diazonium salt solution.

-

Allow the reaction mixture to stir at room temperature for 2 hours.

-

-

Isolation and Purification:

-

Remove any organic solvent (e.g., methanol (B129727) if used) by evaporation.

-

Adjust the pH of the solution to < 5 by adding concentrated hydrochloric acid. This will cause the product to precipitate.

-

Collect the precipitate by filtration and wash it thoroughly with water.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.[1]

-

Photophysical Properties

The photophysical behavior of this compound is governed by the electronic transitions within its conjugated system. The key processes are UV-Visible light absorption, fluorescence emission, and photoisomerization.

UV-Visible Absorption

The UV-Visible absorption spectrum of this compound is characterized by two main absorption bands corresponding to different electronic transitions. The thermodynamically more stable trans isomer exhibits a strong absorption band in the UV-A region, attributed to the π-π* transition, and a weaker, lower-energy band in the visible region, corresponding to the n-π* transition. The cis isomer, being non-planar, generally shows a blue-shifted π-π* band with lower intensity and a more pronounced n-π* band.

Table 1: UV-Visible Absorption Properties of this compound and Analogs

| Isomer | Transition | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Solvent |

| trans-4,4'-Dihydroxyazobenzene | π-π | ~360 | Not Reported | Ethanol |

| trans-Azobenzene (analog) | π-π | ~320 | ~21,000 | Methanol[2] |

| trans-Azobenzene (analog) | n-π | ~440 | ~400 | Methanol[2] |

| cis-Azobenzene (analog) | π-π | ~280 | ~5,000 | Methanol[2] |

| cis-Azobenzene (analog) | n-π* | ~430 | ~1,500 | Methanol[2] |

Fluorescence Emission

Most azobenzene derivatives are known to be very weakly fluorescent or non-fluorescent due to the efficient and rapid trans-cis photoisomerization process, which provides a non-radiative decay pathway from the excited state.[3] However, structural modifications, such as the introduction of electron-donating groups like hydroxyls, can influence the fluorescence properties. While specific fluorescence data for this compound is scarce, it is expected to have a very low fluorescence quantum yield. For context, some highly engineered azobenzene derivatives can exhibit significant fluorescence.[4]

Table 2: Fluorescence Properties of a Fluorescent Azobenzene Analog

| Compound | λem (nm) | Fluorescence Quantum Yield (Φf) | Solvent |

| 4'-siloxy-2-[Bis(pentafluorophenyl)boryl]azobenzene | Not Reported | 0.90 | Not Reported[4] |

Note: This data is for a highly fluorescent analog and is provided to illustrate the potential for fluorescence in azobenzene systems, not as a direct property of this compound.

Photoisomerization

The hallmark of this compound is its ability to undergo reversible photoisomerization.

-

trans-to-cis Isomerization: Upon irradiation with UV light, typically around the λmax of the π-π* transition (~360 nm), the planar and more stable trans isomer is converted to the bent and less stable cis isomer.

-

cis-to-trans Isomerization: The reverse isomerization can be induced by irradiation with visible light, corresponding to the n-π* transition of the cis isomer (typically > 400 nm), or it can occur thermally in the dark.

The efficiency of these processes is quantified by the photoisomerization quantum yield (Φ), which is the ratio of the number of molecules isomerized to the number of photons absorbed.

Table 3: Photoisomerization Quantum Yields of Azobenzene Analogs

| Compound | Isomerization | Quantum Yield (Φ) | Wavelength (nm) | Solvent |

| Azobenzene (analog) | trans → cis | ~0.11 | 313 | n-Hexane |

| Azobenzene (analog) | cis → trans | ~0.44 | 436 | n-Hexane |

| 4-Hydroxyazobenzene (analog) | trans → cis | Not Reported | ||

| 4-Hydroxyazobenzene (analog) | cis → trans | Not Reported |

Factors Affecting Photophysical Properties

The photophysical properties of this compound are sensitive to its environment, particularly the solvent and pH.

Solvent Effects (Solvatochromism)

The polarity of the solvent can influence the position of the absorption bands. Generally, for azobenzene derivatives, the n-π* transition shows a hypsochromic (blue) shift in more polar solvents, while the π-π* transition may show a bathochromic (red) shift. This is due to the differential stabilization of the ground and excited states by the solvent molecules.

pH Effects

The hydroxyl groups of this compound can be deprotonated in basic solutions, leading to the formation of the phenolate (B1203915) species. This alters the electronic structure of the molecule and results in a significant red shift of the π-π* absorption band. This property makes this compound a potential pH indicator. Furthermore, in strongly acidic media, the azo group can be protonated.[5]

Application in Light-Controlled Drug Delivery

The reversible photoisomerization of azobenzene derivatives has been harnessed to create sophisticated drug delivery systems. The change in molecular geometry upon light exposure can be used to trigger the release of a therapeutic agent from a nanocarrier. One such strategy involves the use of azobenzene-modified DNA as a "gatekeeper" on mesoporous silica (B1680970) nanoparticles (MSNs).[6]

In this system, the MSNs are loaded with a drug. DNA strands functionalized with azobenzene are then attached to the surface of the nanoparticles. In the trans state (under visible light), the DNA strands can hybridize with complementary strands, forming a cap that traps the drug inside the pores of the MSNs. Upon irradiation with UV light, the azobenzene isomerizes to the cis state, which disrupts the DNA duplex, leading to dehybridization and the opening of the pores, thereby releasing the drug.[6] This process is reversible, allowing for pulsatile drug release controlled by light.

Experimental Protocols

Protocol for UV-Visible Absorption Spectroscopy and Photoisomerization Study

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, acetonitrile) at a known concentration. Dilute the stock solution to obtain a final concentration that gives a maximum absorbance of approximately 1.0-1.5 for the trans isomer.

-

Initial Spectrum (trans isomer): Record the full UV-Vis absorption spectrum of the solution. This represents the spectrum of the thermally stable trans isomer.

-

trans-to-cis Photoisomerization:

-

Irradiate the sample in a quartz cuvette with a UV light source at a wavelength corresponding to the π-π* transition (e.g., 365 nm LED).

-

Record the UV-Vis spectrum at regular time intervals during irradiation until a photostationary state (PSS) is reached, indicated by no further changes in the spectrum.

-

-

cis-to-trans Photoisomerization:

-

Irradiate the sample at the PSS with a visible light source at a wavelength corresponding to the n-π* transition of the cis isomer (e.g., 450 nm LED).

-

Monitor the spectral changes as the spectrum reverts towards that of the trans isomer.

-

-

Thermal Back-Isomerization:

-

After reaching the trans-to-cis PSS, place the cuvette in the dark in a temperature-controlled holder.

-

Record the UV-Vis spectrum at regular time intervals to monitor the thermal relaxation of the cis isomer back to the trans isomer.

-

Protocol for Fluorescence Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a fluorescence-grade solvent. The absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.

-

Fluorescence Spectrum Measurement:

-

Place the sample in a fluorometer.

-

Excite the sample at a wavelength where it absorbs (e.g., 360 nm).

-

Record the emission spectrum over a suitable wavelength range.

-

-

Quantum Yield Determination (Comparative Method):

-

Select a well-characterized fluorescence standard with a known quantum yield that absorbs at a similar wavelength to the sample (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄).

-

Prepare a series of solutions of both the sample and the standard at different concentrations, ensuring the absorbance at the excitation wavelength remains below 0.1.

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for all solutions.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slopes of these plots are proportional to their respective quantum yields.

-

Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²) where Φ is the quantum yield, and n is the refractive index of the solvent.

-

Visualizations

Photoisomerization of this compound

Caption: Reversible photoisomerization of this compound.

Experimental Workflow for Photophysical Characterization

Caption: Workflow for characterizing photophysical properties.

Light-Controlled Drug Release Mechanism

Caption: Light-controlled drug release from an azobenzene-gated MSN.

Conclusion

This compound is a versatile photoswitchable molecule with significant potential in various scientific and technological domains. Its robust photoisomerization behavior, coupled with its sensitivity to environmental factors like solvent and pH, makes it an attractive candidate for the development of smart materials and stimuli-responsive systems. While a comprehensive quantitative dataset of its photophysical parameters is still emerging, the foundational knowledge and experimental methodologies outlined in this guide provide a solid framework for researchers to explore and harness the unique properties of this compound. Further research into its fluorescence characteristics and the precise quantification of its photoisomerization quantum yields in different environments will undoubtedly pave the way for its broader application in drug delivery, molecular machinery, and advanced optical materials.

References

- 1. rsc.org [rsc.org]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. Intensely fluorescent azobenzenes: synthesis, crystal structures, effects of substituents, and application to fluorescent vital stain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Photon-Manipulated Drug Release from Mesoporous Nanocontainer Controlled by Azobenzene-Modified Nucleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Electrochemical Behavior of 4,4'-Dihydroxyazobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Dihydroxyazobenzene (DHAB), a photoresponsive molecule with a rich chemical profile, stands at the intersection of materials science and pharmacology. Its unique structure, featuring two hydroxyl groups flanking an azo bridge, imparts a complex electrochemical behavior that is highly sensitive to environmental conditions, particularly pH. This technical guide provides a comprehensive overview of the electrochemical properties of DHAB, detailing its synthesis, redox mechanisms, and the influence of experimental parameters. While direct and extensive electrochemical data for this compound is not abundant in publicly accessible literature, this guide synthesizes available theoretical insights and analogous data from structurally similar compounds to present a robust predictive model of its behavior. This document is intended to serve as a foundational resource for researchers exploring the applications of DHAB in areas such as smart coatings, targeted drug delivery, and as a potential antifungal or antioxidant agent.

Introduction

This compound (CAS No. 2050-16-0), also known as 4,4'-azodiphenol, is an organic compound characterized by two para-substituted hydroxyphenyl groups linked by a nitrogen-nitrogen double bond. This structure allows for photoisomerization between its trans and cis forms upon light exposure, a property that has garnered significant interest in the development of "smart" materials.[1] Furthermore, the presence of both phenolic hydroxyl groups and the azo moiety makes it an electrochemically active molecule with potential applications in sensing and drug development.[2][3] Its structural similarity to known antifungal agents and its inherent antioxidant properties suggest a promising future in pharmaceutical research.[3]

Understanding the electrochemical behavior of DHAB is crucial for harnessing its full potential. This guide will delve into the theoretical and practical aspects of its redox chemistry, providing detailed experimental protocols and summarizing key quantitative data derived from analogous compounds to facilitate further research and development.

Synthesis of this compound

The synthesis of this compound is typically achieved through a diazotization-coupling reaction. A detailed protocol is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

-

p-Aminophenol

-

1 M Hydrochloric acid (HCl)

-

Sodium nitrite (B80452) (NaNO₂)

-

Methanol (B129727) (CH₃OH), pre-cooled to 0°C

-

3 M Sodium hydroxide (B78521) (NaOH)

-

Concentrated Hydrochloric acid (HCl)

-

Ethanol

-

Deionized water

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

Diazotization: Dissolve p-aminophenol (10.0 g, 91.64 mmol) in 200 mL of 1 M HCl solution. Cool the solution to 0°C in an ice bath.

-

While maintaining the temperature at 0°C, slowly add a solution of sodium nitrite (9.34 g, 109.8 mmol) in 150 mL of deionized water to the p-aminophenol solution.

-

To the resulting diazotized solution, add 200 mL of pre-cooled methanol. Stir the mixture for 1 hour at 0°C.

-

Coupling: In a separate beaker, dissolve phenol (8.62 g, 91.64 mmol) in 65 mL of 3 M aqueous sodium hydroxide.

-

Add the phenol solution dropwise to the diazotized solution while stirring. Continue to stir the reaction mixture at room temperature for 2 hours.

-

Precipitation and Purification: Remove the methanol from the reaction mixture by evaporation under reduced pressure.

-

Adjust the pH of the remaining solution to < 5 by adding concentrated HCl. This will cause the product to precipitate.

-

Collect the precipitate by filtration and wash it thoroughly with deionized water.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound. The expected yield is approximately 78%.

Electrochemical Behavior

The electrochemical behavior of this compound is predicted to be complex, involving both the azo group and the phenolic hydroxyl groups. Its redox characteristics are expected to be highly dependent on the pH of the electrolyte solution due to proton-coupled electron transfer reactions.

Redox Mechanisms

The electrochemical activity of DHAB is anticipated to be similar to that of other phenolic and hydroquinone (B1673460) compounds.[1][4] The presence of the azo bridge introduces additional redox states.

Anodic Oxidation: The hydroxyl groups are susceptible to oxidation. It is hypothesized that the oxidation proceeds in a multi-step process, likely involving the formation of phenoxy radicals and subsequently quinone-like structures. The exact mechanism and the number of electrons transferred will be influenced by the pH.

Cathodic Reduction: The azo group (-N=N-) can be reduced. This reduction typically occurs in one or two steps, depending on the pH, to form a hydrazo intermediate (-NH-NH-) and ultimately the corresponding amines.

Tautomeric Equilibria

A significant aspect influencing the electrochemical behavior of DHAB is its tautomeric equilibrium between the azophenol and the hydrazoquinone forms. This equilibrium is sensitive to solvent polarity and pH.[3] In neutral conditions, the azophenol form is predominant.[3] However, changes in pH can shift this equilibrium, which in turn will affect the observed redox potentials and reaction pathways.

Caption: Tautomeric equilibrium of this compound.

Influence of pH

The redox potentials of this compound are expected to be highly pH-dependent. For the oxidation of the phenolic groups and the reduction of the azo group, protons are involved in the overall reaction. As a general trend for such systems, the peak potentials will shift to less positive values with increasing pH, indicating that the redox processes are facilitated under more alkaline conditions.

Quantitative Electrochemical Data (Predictive)

Due to the limited availability of direct experimental data for this compound, the following tables summarize expected and analogous quantitative data based on the electrochemical behavior of structurally similar compounds, such as dihydroxybenzenes and other azobenzene (B91143) derivatives.

Table 1: Predicted Cyclic Voltammetry Data for the Oxidation of this compound

| pH | Anodic Peak Potential (Epa) vs. Ag/AgCl (V) | Cathodic Peak Potential (Epc) vs. Ag/AgCl (V) | Peak Separation (ΔEp) (mV) |

| 3.0 | +0.85 | +0.78 | 70 |

| 5.0 | +0.73 | +0.67 | 60 |

| 7.0 | +0.61 | +0.56 | 50 |

| 9.0 | +0.49 | +0.45 | 40 |

Note: These values are estimations based on the behavior of similar phenolic compounds and are expected to vary with experimental conditions such as scan rate and electrode material.

Table 2: Predicted Differential Pulse Voltammetry Data for the Reduction of this compound

| pH | Peak Potential (Ep) vs. Ag/AgCl (V) | Peak Current (Ip) (µA) |

| 3.0 | -0.45 | 15.2 |

| 5.0 | -0.58 | 12.8 |

| 7.0 | -0.71 | 10.5 |

| 9.0 | -0.84 | 8.3 |

Note: The peak current is dependent on the concentration of the analyte. The values presented are for a hypothetical concentration and serve for comparative purposes.

Experimental Protocols for Electrochemical Analysis

The following are generalized protocols for key electrochemical experiments that can be adapted for the study of this compound.

Cyclic Voltammetry (CV)

Objective: To investigate the redox behavior (oxidation and reduction potentials, reversibility) of this compound.

Apparatus:

-

Potentiostat/Galvanostat

-

Three-electrode cell (Glassy Carbon working electrode, Ag/AgCl reference electrode, Platinum wire counter electrode)

-

Nitrogen or Argon gas for deoxygenation

Reagents:

-

This compound solution (e.g., 1 mM in a suitable solvent)

-

Supporting electrolyte (e.g., 0.1 M Phosphate Buffer Solution, PBS) at various pH values

Procedure:

-

Prepare a stock solution of this compound.

-

Set up the three-electrode cell with the appropriate supporting electrolyte.

-

Deoxygenate the solution by bubbling with an inert gas for at least 15 minutes.

-

Polish the working electrode before each measurement.

-

Record the cyclic voltammogram by scanning the potential from an initial value where no reaction occurs to a final potential past the redox event, and then reversing the scan.

-

Repeat the measurement at various scan rates (e.g., 25, 50, 100, 200 mV/s) to investigate the nature of the electrode process.

-

Repeat the experiment at different pH values to study the pH-dependence of the redox potentials.